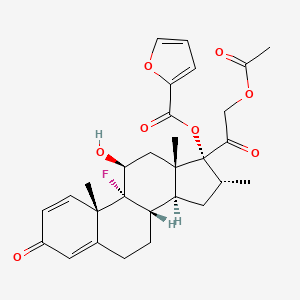

Dexamethasone acefurate

Descripción general

Descripción

La dexametasona acefurato es un corticosteroide glucocorticoide sintético y un éster corticosteroide. Es conocido por sus potentes propiedades antiinflamatorias e inmunosupresoras. Este compuesto se utiliza en diversas aplicaciones médicas, particularmente por su capacidad para modular la respuesta inmunitaria y reducir la inflamación .

Mecanismo De Acción

La dexametasona acefurato ejerce sus efectos al unirse al receptor de glucocorticoides, que luego se trasloca al núcleo y modula la expresión de genes específicos. Esto conduce a una disminución en la producción de mediadores inflamatorios, supresión de la migración de neutrófilos y reversión del aumento de la permeabilidad capilar. El compuesto también suprime la respuesta inmunitaria normal, lo que lo hace efectivo en el tratamiento de afecciones inflamatorias y autoinmunes .

Compuestos Similares:

Dexametasona: Un glucocorticoide fluorado con propiedades antiinflamatorias e inmunosupresoras similares.

Prednisolona: Otro glucocorticoide utilizado por sus efectos antiinflamatorios.

Hidrocortisona: Un glucocorticoide de origen natural con una gama más amplia de aplicaciones

Singularidad: La dexametasona acefurato es única debido a su forma esterificada, que mejora su estabilidad y biodisponibilidad en comparación con otros glucocorticoides. Esto la hace particularmente útil en formulaciones que requieren liberación prolongada y administración dirigida.

Análisis Bioquímico

Biochemical Properties

Dexamethasone acefurate plays a significant role in biochemical reactions due to its glucocorticoid activity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the glucocorticoid receptor, a type of nuclear receptor that, upon binding with this compound, translocates to the nucleus and influences gene expression . Additionally, this compound inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory molecules such as prostaglandins and leukotrienes . This inhibition is crucial for its anti-inflammatory effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can suppress the activation of antigen-presenting cells by inhibiting the production of cytokines such as TNF-alpha, IL-12, and IL-23 . This suppression leads to reduced T-cell activation and a dampened immune response. Furthermore, this compound can induce apoptosis in certain cell types, contributing to its immunosuppressive effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA, regulating the transcription of target genes . This regulation can lead to the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes. Additionally, this compound can inhibit the activity of transcription factors such as NF-κB, further reducing the expression of inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its efficacy . Long-term exposure to this compound can lead to changes in cellular function, such as the development of resistance to its effects or alterations in cell signaling pathways . These temporal effects are important to consider in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively reduce inflammation and suppress the immune response without significant adverse effects . At higher doses, this compound can cause toxic effects such as immunosuppression, increased susceptibility to infections, and metabolic disturbances . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes hydroxylation by the enzyme CYP3A4 to form 6α- and 6β-hydroxydexamethasone . It can also be reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and converted back to dexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 1 . These metabolic pathways are crucial for the regulation of its activity and duration of action.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to plasma proteins, which facilitates its transport in the bloodstream . Additionally, this compound can interact with specific transporters and binding proteins that influence its localization and accumulation within cells . These interactions are essential for its therapeutic effects and bioavailability.

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it exerts its effects on gene expression . The compound can also localize to other cellular compartments, such as the cytoplasm, where it interacts with various signaling molecules and enzymes . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations, influencing its activity and function.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de dexametasona acefurato implica múltiples pasos. Un método común comienza con el epóxido de acetato de dexametasona como material de partida. El proceso incluye reacciones de apertura de anillo, recristalización, hidrólisis catalizada por base, esterificación con cloruro de pirofosforilo y reacciones de neutralización y salificación .

Métodos de Producción Industrial: En entornos industriales, la producción de dexametasona acefurato típicamente implica la síntesis química a gran escala utilizando reactores automatizados y medidas estrictas de control de calidad para garantizar la pureza y estabilidad del producto final. El proceso se optimiza para un alto rendimiento y rentabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones: La dexametasona acefurato experimenta diversas reacciones químicas, que incluyen:

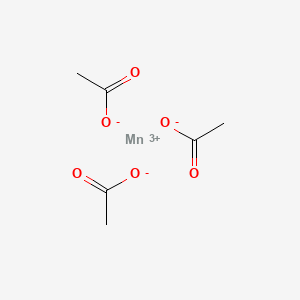

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio.

Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes Reductores: Hidruro de litio y aluminio, borohidruro de sodio.

Reactivos de Sustitución: Halógenos (cloro, bromo), agentes alquilantes (yoduro de metilo).

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.

Aplicaciones Científicas De Investigación

La dexametasona acefurato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la química y las reacciones de los glucocorticoides.

Biología: Se emplea en la investigación de las respuestas celulares a los glucocorticoides, incluida la expresión genética y la síntesis de proteínas.

Medicina: Se investiga por su potencial en el tratamiento de enfermedades inflamatorias y autoinmunes, así como su papel en la terapia del cáncer.

Industria: Se utiliza en el desarrollo de sistemas de administración de fármacos, como nanopartículas y micropartículas, para mejorar la eficacia y reducir los efectos secundarios de los glucocorticoides

Comparación Con Compuestos Similares

Dexamethasone: A fluorinated glucocorticoid with similar anti-inflammatory and immunosuppressive properties.

Prednisolone: Another glucocorticoid used for its anti-inflammatory effects.

Hydrocortisone: A naturally occurring glucocorticoid with a broader range of applications

Uniqueness: Dexamethasone acefurate is unique due to its esterified form, which enhances its stability and bioavailability compared to other glucocorticoids. This makes it particularly useful in formulations requiring prolonged release and targeted delivery.

Propiedades

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33FO8/c1-16-12-21-20-8-7-18-13-19(32)9-10-26(18,3)28(20,30)23(33)14-27(21,4)29(16,24(34)15-37-17(2)31)38-25(35)22-6-5-11-36-22/h5-6,9-11,13,16,20-21,23,33H,7-8,12,14-15H2,1-4H3/t16-,20+,21+,23+,26+,27+,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIWRLSEGOVQQD-BJRLRHTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C5=CC=CO5)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C5=CC=CO5)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33FO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022900 | |

| Record name | Dexamethasone acefurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83880-70-0 | |

| Record name | Dexamethasone acefurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83880-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone acefurate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083880700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone acefurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXAMETHASONE ACEFURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4N6E1T46B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[2-[(4-Carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid](/img/structure/B1200215.png)

![N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B1200224.png)

![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1200227.png)